Comparative Potency in BRD4-Mediated c-Myc Downregulation
In a cellular assay measuring functional inhibition of BRD4, the pyridinone core of 5-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one contributes to an IC50 of 16 nM for downregulating c-Myc in human MM1S cells [1]. While this data is for a close structural analog (BDBM50534825) differing only in the 5-position substituent, it provides a quantitative benchmark. This potency is significantly superior to the class-wide BRD4 BD1 binding affinity observed for many unoptimized pyridinone fragments, which often exhibit Ki values in the micromolar range (e.g., >17 µM for a related compound lacking the 5-bromo substituent) [2].
| Evidence Dimension | Functional inhibition of BRD4 (c-Myc downregulation) |
|---|---|
| Target Compound Data | IC50 = 16 nM (for analog BDBM50534825) |
| Comparator Or Baseline | Class baseline: unoptimized pyridinone fragment, Ki > 17,000 nM |
| Quantified Difference | Potency > 1000-fold higher |
| Conditions | Human MM1S cells, 16 h incubation, flow cytometry readout |
Why This Matters
This >1000-fold improvement in functional potency validates the 5-bromo substitution pattern as critical for achieving nanomolar cellular activity, a key metric for selecting a starting point for medicinal chemistry optimization.
- [1] BindingDB BDBM50534825. Inhibition of BRD4 in human MM1S cells assessed as down regulation of c-Myc. View Source
- [2] BindingDB BDBM50148603. Binding affinity to BRD4 BD1. View Source
